3-(propan-2-yloxy)aniline hydrochloride
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Overview
Description
3-(propan-2-yloxy)aniline hydrochloride is a chemical compound with various applications in scientific research.
Preparation Methods
The synthesis of 3-(propan-2-yloxy)aniline hydrochloride involves several steps. One common method is the reaction of 3-nitroaniline with isopropyl alcohol in the presence of a catalyst to form 3-(propan-2-yloxy)aniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(propan-2-yloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(propan-2-yloxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: As a derivative of SGLT2 inhibitors, it is researched for its potential therapeutic effects in treating diabetes and other metabolic disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. As a derivative of SGLT2 inhibitors, it inhibits the reabsorption of glucose in the kidneys, leading to increased glucose excretion and lower blood glucose levels. This action is mediated through the inhibition of the SGLT2 protein, which is responsible for glucose reabsorption in the renal tubules.
Comparison with Similar Compounds
3-(propan-2-yloxy)aniline hydrochloride can be compared with other similar compounds, such as:
3-(propan-2-yloxy)aniline: The base compound without the hydrochloride salt.
Ipragliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Dapagliflozin: A related compound used in the treatment of type 2 diabetes
Properties
CAS No. |
860735-63-3 |
---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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